5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a chemical compound with the molecular formula C7H3ClN4. It is known for its high thermal and chemical stability, appearing as a white to light yellow solid . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be achieved through several organic synthesis routes. One common method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method utilizes microwave-mediated, catalyst-free conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements . The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Copper Acetate: Used as a catalyst in cycloaddition reactions.
Microwave Irradiation: Employed in catalyst-free synthesis to achieve high yields in a short time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various triazolo-pyridine derivatives with different functional groups .
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: Compounds with similar triazolo-pyridine structures but different substituents.
[1,2,4]Triazolo[1,5-c]pyrimidines: Another class of compounds with a similar triazolo core but different ring systems.
Uniqueness
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high thermal and chemical stability, combined with its versatility in various chemical reactions, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-2-1-5(3-9)7-10-4-11-12(6)7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPAXNHPYMAOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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